molecular formula C17H18N2O3S B5758137 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5758137
M. Wt: 330.4 g/mol
InChI Key: IPJJYVOCDQRVPS-UHFFFAOYSA-N
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Description

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as HDAC inhibitor 106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and have been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In

Mechanism of Action

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide enzymes by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is still being studied, but it is believed to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation. In neurodegenerative disorders, it improves cognitive function and reduces neuroinflammation. It has also been shown to have anti-inflammatory properties and may have potential applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is its specificity for N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide enzymes. It has been shown to selectively inhibit N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide enzymes without affecting other enzymes or proteins. This makes it a valuable tool for studying the role of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide enzymes in various diseases.
One of the limitations of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is its solubility. It has low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. However, this can be overcome by using solvents such as DMSO or ethanol.

Future Directions

There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. One area of research is the development of more potent and selective N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibitors. Another area of research is the study of the combination of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, the potential applications of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibitors in other diseases, such as inflammatory diseases, are also being explored.

Synthesis Methods

The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide involves the reaction of 2-hydroxy-4,5-dimethylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxybenzoyl chloride to give the final product. The synthesis method has been optimized to yield a high purity compound with good yields.

Scientific Research Applications

N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide enzymes, which are responsible for the deacetylation of histones and the regulation of gene expression. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy.
In addition to cancer, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibitors have been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

properties

IUPAC Name

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-8-13(14(20)9-11(10)2)18-17(23)19-16(21)12-6-4-5-7-15(12)22-3/h4-9,20H,1-3H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJJYVOCDQRVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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